molecular formula C16H23N B14253251 1-{2-[3-(Prop-1-en-2-yl)phenyl]propyl}pyrrolidine CAS No. 174572-10-2

1-{2-[3-(Prop-1-en-2-yl)phenyl]propyl}pyrrolidine

Katalognummer: B14253251
CAS-Nummer: 174572-10-2
Molekulargewicht: 229.36 g/mol
InChI-Schlüssel: GACCIGKHKJAMAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{2-[3-(Prop-1-en-2-yl)phenyl]propyl}pyrrolidine is an organic compound that features a pyrrolidine ring attached to a propyl chain, which is further connected to a phenyl group substituted with a prop-1-en-2-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[3-(Prop-1-en-2-yl)phenyl]propyl}pyrrolidine typically involves the following steps:

    Formation of the Propyl Chain: The propyl chain can be synthesized through the reaction of 3-(prop-1-en-2-yl)phenyl with a suitable propylating agent under controlled conditions.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring is then introduced by reacting the propyl chain with pyrrolidine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

1-{2-[3-(Prop-1-en-2-yl)phenyl]propyl}pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using halogenating agents or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

1-{2-[3-(Prop-1-en-2-yl)phenyl]propyl}pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-{2-[3-(Prop-1-en-2-yl)phenyl]propyl}pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle.

    Phenylpropylamine: A compound with a similar propyl chain and phenyl group.

    Prop-1-en-2-ylbenzene: A compound with a similar prop-1-en-2-yl group attached to a benzene ring.

Uniqueness

1-{2-[3-(Prop-1-en-2-yl)phenyl]propyl}pyrrolidine is unique due to its specific combination of structural features, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development.

Eigenschaften

CAS-Nummer

174572-10-2

Molekularformel

C16H23N

Molekulargewicht

229.36 g/mol

IUPAC-Name

1-[2-(3-prop-1-en-2-ylphenyl)propyl]pyrrolidine

InChI

InChI=1S/C16H23N/c1-13(2)15-7-6-8-16(11-15)14(3)12-17-9-4-5-10-17/h6-8,11,14H,1,4-5,9-10,12H2,2-3H3

InChI-Schlüssel

GACCIGKHKJAMAX-UHFFFAOYSA-N

Kanonische SMILES

CC(CN1CCCC1)C2=CC(=CC=C2)C(=C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.